N-tert-butyl-1-(4-cyanopyridin-2-yl)pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-(4-cyanopyridin-2-yl)pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine backbone substituted with a tert-butyl carboxamide group and a 4-cyanopyridin-2-yl moiety.
Properties
IUPAC Name |
N-tert-butyl-1-(4-cyanopyridin-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)18-14(20)12-5-7-19(10-12)13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUYNNJBCVNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(4-cyanopyridin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the cyanopyridine moiety. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4-cyanopyridin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the cyanopyridine moiety or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidine ring or the cyanopyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
N-tert-butyl-1-(4-cyanopyridin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4-cyanopyridin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Analysis
The compound’s key structural elements include:
- Pyrrolidine ring : Provides conformational rigidity.
- 4-Cyanopyridin-2-yl group: Enhances π-π stacking and hydrogen-bonding interactions with target proteins.
- N-tert-butyl carboxamide : Improves metabolic stability and lipophilicity.
Table 1: Structural Comparison with Analogues
Functional and Pharmacological Insights
- Ivosidenib (TIBSOVO®): A clinically validated IDH1 inhibitor, this compound shares the 4-cyanopyridin-2-yl group with the target molecule. The addition of a difluorocyclobutyl and fluoropyridine moiety in ivosidenib enhances target binding and pharmacokinetics, suggesting that similar substitutions in the target compound could optimize efficacy .
- tert-Butyl Pyrrolidine Derivatives () : These compounds feature halogenated pyridines (e.g., iodo, chloro) and ester linkers. The presence of halogens may improve binding affinity in enzyme pockets, while esters could influence bioavailability compared to carboxamides .
- N-Methoxy-N-methyl-2-pivalamidoisonicotinamide () : The pivalamide group and methoxy-methyl substituent highlight the role of steric hindrance in metabolic stability, a feature that contrasts with the tert-butyl carboxamide in the target compound .
Hypothetical Structure-Activity Relationships (SAR)
- Cyanopyridine vs. Halogenated Pyridines: The 4-cyanopyridin-2-yl group (target compound) may offer stronger hydrogen-bonding interactions compared to halogenated pyridines (e.g., iodo in ), which rely on hydrophobic interactions.
- Carboxamide vs. Ester Linkers : The tert-butyl carboxamide in the target compound likely enhances metabolic stability over ester-containing analogues (), which are prone to hydrolysis.
- Tertiary vs. Secondary Substituents : The bulky tert-butyl group may improve membrane permeability compared to smaller substituents like methoxy ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
